2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a hybrid heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl bridge to a 4-phenylpiperazine-substituted ethanone moiety. This structural architecture is characteristic of bioactive molecules targeting kinases, phosphodiesterases, or neurotransmitter receptors . The synthesis of such compounds typically involves nucleophilic substitution between a pyrazolo[3,4-d]pyrimidinone thiolate and activated alkyl halides or carbonyl derivatives (e.g., phenacyl chlorides), followed by piperazine functionalization . The phenyl and piperazine groups enhance lipophilicity and receptor-binding interactions, while the sulfanyl bridge contributes to metabolic stability and electronic modulation .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c30-21(28-13-11-27(12-14-28)18-7-3-1-4-8-18)16-31-23-20-15-26-29(22(20)24-17-25-23)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOZVRPNJBALIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel synthetic molecule that integrates various pharmacophoric elements, including a pyrazolo[3,4-d]pyrimidine scaffold and a piperazine moiety. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Pyrazolo[3,4-d]pyrimidine Core : Known for its role in developing kinase inhibitors.
- Piperazine Ring : Often associated with psychoactive properties and modulation of neurotransmitter systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) activity. One study demonstrated that derivatives exhibited significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with some compounds achieving IC50 values as low as 0.016 µM against EGFR .
Table 1: Anti-proliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | EGFR Inhibition |
| Compound 12b | HCT-116 | 19.56 | EGFR Inhibition |
| Compound X | A549 | 0.016 | Apoptosis Induction |
Neuropharmacological Effects
The piperazine component suggests potential interactions with serotonin receptors. Compounds containing piperazine have been investigated for their effects on serotonin pathways, which are crucial in treating mood disorders and anxiety-related conditions. The interaction with 5-HT receptors may lead to anxiolytic and antidepressant effects.
Case Studies
A case study involving a derivative of the target compound showed promising results in a preclinical model of anxiety. The compound was administered to rodents in varying doses, demonstrating significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent effect, supporting further investigation into its mechanism of action.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The results indicate a strong interaction with EGFR, corroborating its potential as an anticancer agent. The docking scores suggest that modifications to the compound could enhance its efficacy and selectivity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. In vitro studies have shown that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, the inhibition of mitogen-activated protein kinase (MAPK) pathways has been associated with the compound's activity against cancer cells .
Antidepressant Effects
The piperazine component of the compound suggests potential applications in treating mood disorders. Piperazine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation. Preliminary studies have indicated that modifications to the piperazine ring can enhance the compound's efficacy as an antidepressant .
Antimicrobial Properties
There is growing interest in the antimicrobial activity of compounds similar to this one. The presence of the sulfanyl group may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in antimicrobial drug development .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological effects of a piperazine-containing analog in animal models of depression. Behavioral tests showed significant improvements in depressive-like symptoms compared to control groups, suggesting that this class of compounds may offer new avenues for antidepressant therapy .
Case Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy highlighted the broad-spectrum antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycle Diversity: The pyrazolo[3,4-d]pyrimidine core in the target compound is replaced by pyrazolo[1,5-a]pyrazine in and triazolo[4,5-d]pyrimidine in . Pyrido[3,4-d]pyrimidinone derivatives (e.g., ) lack the pyrazole ring, reducing steric bulk but increasing hydrogen-bond acceptor capacity via the pyridone oxygen.
Sulfanyl vs. Direct Linkages :
- The sulfanyl bridge in the target compound and enhances resistance to oxidative metabolism compared to direct methylene or carbonyl linkages in .
Piperazine Substituents: The 4-phenylpiperazine group in the target compound and improves affinity for serotonin or dopamine receptors.
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Features
Key Insights:
- Lipophilicity : The target compound’s logP (~3.2) is intermediate between (methylsulfanyl reduces hydrophobicity) and (methoxyphenyl increases logP).
- Metabolic Stability : Sulfanyl groups (target, ) resist CYP450 oxidation better than methylene bridges (), but N-dealkylation of piperazine remains a vulnerability .
- Target Selectivity: The phenylpiperazine moiety suggests activity toward serotonin (5-HT) or dopamine receptors, whereas pyrido[3,4-d]pyrimidinones () are more kinase-selective due to ATP-binding pocket complementarity .
Preparation Methods
Chlorination of Pyrazolopyrimidinone
The pyrazolo[3,4-d]pyrimidin-4-one core is chlorinated using phosphorus oxychloride (POCl₃), a standard method for converting carbonyl groups to chlorides.
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Starting material : 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1).
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Chlorination : Reflux 1 in excess POCl₃ (5–10 equiv) with catalytic trimethylamine (TMA) at 110°C for 4–6 hours.
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Workup : Evaporate POCl₃ under reduced pressure, neutralize with ice-cold water, and extract with dichloromethane.
Yield : 80–90%.
Characterization :
Introduction of the Sulfanyl Group
Nucleophilic Substitution with Thiourea
The chloride intermediate reacts with thiourea to form a thiol intermediate, which is subsequently alkylated or oxidized.
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Reaction : Stir 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl chloride (1 equiv) with thiourea (1.2 equiv) in ethanol at 60°C for 3 hours.
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Acidification : Add concentrated HCl to precipitate the thiol derivative.
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Oxidation : Treat with H₂O₂ (30%) to form the sulfanyl (-S-) group.
Yield : 65–75%.
Characterization :
Synthesis of 4-Phenylpiperazin-1-yl Ethanone
Acylation of 4-Phenylpiperazine
Chloroacetyl chloride reacts with 4-phenylpiperazine to form the ethanone moiety.
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Reaction : Add chloroacetyl chloride (1.1 equiv) dropwise to a stirred solution of 4-phenylpiperazine (1 equiv) in dry dichloromethane (DCM) at 0°C.
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Stirring : Continue for 2 hours at room temperature.
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Workup : Wash with NaHCO₃ solution, dry over MgSO₄, and evaporate.
Yield : 85–90%.
Characterization :
Coupling of Sulfanyl and Piperazine Moieties
Thioether Formation
The sulfanyl-pyrazolopyrimidine reacts with 4-phenylpiperazin-1-yl ethanone via a nucleophilic substitution or Mitsunobu reaction.
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Reaction : Mix equimolar quantities of sulfanyl-pyrazolopyrimidine and 4-phenylpiperazin-1-yl ethanone in dry DMF.
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Base : Add K₂CO₃ (2 equiv) and stir at 80°C for 12 hours.
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Workup : Pour into ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 60–65%.
Characterization :
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1H NMR (DMSO-d6): δ 8.40 (s, 1H), 7.70–7.20 (m, 10H, aromatic), 4.25 (s, 2H, SCH₂), 3.80–3.10 (m, 8H, piperazine-H).
Alternative Synthetic Routes
One-Pot Synthesis via Isothiocyanate Intermediate
A modified approach uses 4-chloropyrazolopyrimidine and 4-phenylpiperazin-1-yl ethanethiol.
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Formation of Isothiocyanate : React 4-chloropyrazolopyrimidine with ammonium thiocyanate in acetone.
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Coupling : Add 4-phenylpiperazin-1-yl ethanethiol and triethylamine, reflux for 6 hours.
Analytical Validation and Spectral Data
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Chlorination-Thiolation | 65 | 98.5 | Scalability |
| One-Pot Isothiocyanate | 60 | 97.8 | Fewer steps |
Table 2: Spectral Assignments for Target Compound
| Spectrum | Key Signals |
|---|---|
| 1H NMR (DMSO-d6) | δ 8.40 (s, 1H), 4.25 (s, SCH₂), 3.80–3.10 (m, piperazine) |
| 13C NMR | δ 169.5 (C=O), 52.1 (piperazine-C), 40.2 (SCH₂) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves multi-step reactions, including:
Core formation : Coupling pyrazolo[3,4-d]pyrimidine with phenylpiperazine via sulfanyl linkage under inert atmospheres (N₂/Ar) to prevent oxidation.
Solvent selection : Use polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates and enhance nucleophilic substitution .
Temperature control : Maintain 60–80°C for optimal reactivity without side-product formation.
- Key Considerations : Adjust pH (neutral to slightly basic) to avoid hydrolysis of the sulfanyl group. Yield optimization requires iterative testing of stoichiometry and catalyst systems (e.g., Pd/C for cross-coupling) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm piperazine ring substitution patterns and pyrazolo-pyrimidine core integrity. Aromatic proton splitting patterns distinguish phenyl substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~450–470 g/mol) and detect isotopic peaks for sulfur .
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects of the sulfanyl bridge and piperazine conformation .
Q. What are the primary biological targets hypothesized for this compound, and how are they identified?
- Methodological Answer :
- Target Prediction : Use computational docking (e.g., AutoDock Vina) to screen kinase or GPCR databases, leveraging structural homology with pyrazolo-pyrimidine inhibitors (e.g., PDE5 or tyrosine kinase targets) .
- Validation : Perform in vitro enzyme inhibition assays (IC50 determination) and receptor binding studies (radioligand displacement) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in sulfanyl-ether bond formation?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to enhance C–S bond formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. hours) and improve regioselectivity .
- Side-product analysis : Use HPLC-MS to identify byproducts (e.g., disulfides or oxidized intermediates) and adjust reducing agents (e.g., TCEP) .
Q. How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity, and what computational tools support SAR studies?
- Methodological Answer :
- SAR Strategy : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on phenyl rings. Compare IC50 values in enzyme assays .
- Computational Tools :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with activity .
Q. How can contradictory bioactivity data between in vitro and cell-based assays be reconciled?
- Methodological Answer :
- Permeability testing : Use Caco-2 assays to evaluate compound transport across membranes. Low permeability may explain reduced cellular efficacy despite high in vitro potency .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of piperazine) .
- Off-target profiling : Perform kinome-wide screens (e.g., KINOMEscan) to detect unintended interactions .
Key Research Gaps and Recommendations
- Crystallographic Data : Limited structural data for sulfanyl-linked pyrazolo-pyrimidines. Prioritize single-crystal growth for X-ray analysis .
- Metabolic Pathways : Unclear hepatic clearance mechanisms. Use LC-MS/MS to identify phase I/II metabolites .
- Target Selectivity : Kinase profiling needed to minimize off-target effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
